6-Amino-4-[4-(dimethylamino)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-[4-(dimethylamino)phenyl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazole derivatives The structure of this compound features a pyrano[2,3-c]pyrazole core, which is fused with various functional groups, including an amino group, a dimethylamino phenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-[4-(dimethylamino)phenyl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the intermediate hydrazone. This intermediate then undergoes cyclization with malononitrile in the presence of a base, such as sodium ethoxide, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-[4-(dimethylamino)phenyl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenyl and dimethylamino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
6-Amino-4-[4-(dimethylamino)phenyl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-amino-4-[4-(dimethylamino)phenyl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds with enzymes and receptors, leading to inhibition or activation of biological pathways. The pyrano[2,3-c]pyrazole core can interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-[4-(diethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of 6-amino-4-[4-(dimethylamino)phenyl]-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific functional groups and their arrangement. The presence of both amino and dimethylamino groups enhances its ability to form hydrogen bonds and interact with biological targets. Additionally, the phenyl group contributes to its stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C21H19N5O |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-amino-4-[4-(dimethylamino)phenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H19N5O/c1-26(2)15-10-8-13(9-11-15)17-16(12-22)20(23)27-21-18(17)19(24-25-21)14-6-4-3-5-7-14/h3-11,17H,23H2,1-2H3,(H,24,25) |
InChI Key |
MGMFVZGNFGTQSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Origin of Product |
United States |
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